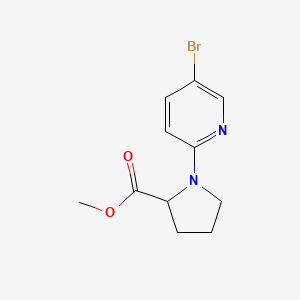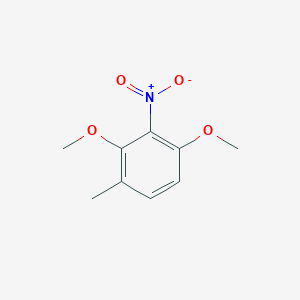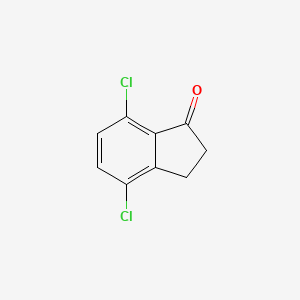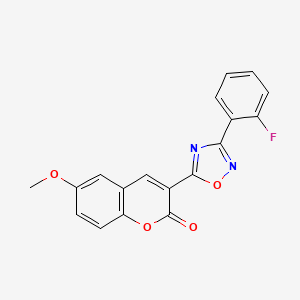
Methyl (5-bromopyridin-2-yl)prolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “Methyl (5-bromopyridin-2-yl)prolinate” consists of a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a prolinate group . The InChI code for this compound is 1S/C8H8BrNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, bromination reactions of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) have been studied. The bromination reaction of MPE was found to be a typical reaction initiated by free radicals .
Physical And Chemical Properties Analysis
“this compound” is a white to yellow to brown solid or liquid . It has a molecular weight of 285.141. The compound should be stored in an inert atmosphere at temperatures between 2-8°C .
科学的研究の応用
Stem Cell Research and Differentiation Therapy:
- Neural stem cells exposed to BrdU, a substance related to Methyl (5-bromopyridin-2-yl)prolinate, show a loss of global DNA methylation and undergo astrocytic differentiation. This suggests potential applications in stem cell research and differentiation therapy in oncology (Schneider & d’Adda di Fagagna, 2012).
Chemical Synthesis and Biological Activity:
- A study described the synthesis of novel pyridine derivatives, including those related to this compound, through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives have potential applications in organic chemistry and as candidates for biological activities, such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
DNA Methylation Studies:
- Research on bromodeoxyuridine (related to this compound) showed that its incorporation into DNA does not affect the 5-methylcytosine content, which is significant for understanding DNA methylation processes in cancer and other diseases (Singer et al., 1977).
Material Science and Organic Synthesis:
- The synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, related to this compound, was described. This methodology provides a high-yielding route for large-scale synthesis of these compounds, beneficial for material science and organic synthesis (Morgentin et al., 2009).
Alternatives to Pesticides:
- Methyl bromide, similar in structure to this compound, was studied as a pesticide. Research on alternatives to methyl bromide in pest control highlights the need for developing new pesticides and fumigants (Fields & White, 2002).
Pharmacological Applications:
- A study on the stimulation of hepatic glutathione by an analog of 5-oxoproline, similar to this compound, suggests potential pharmacological applications for conditions involving depletion of hepatic glutathione (Williamson & Meister, 1981).
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 2-(5-bromopyridin-2-yl)acetate”, indicates that it is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
作用機序
Target of Action
Methyl (5-bromopyridin-2-yl)prolinate is a complex compound that is often used in the field of organic synthesis . Its primary targets are typically organoboron reagents, which are used in Suzuki–Miyaura coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s bromopyridinyl group can be incorporated into biaryls in good to excellent yields .
Biochemical Pathways
It is known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Therefore, the compound’s action may be influenced by the presence of other functional groups in the reaction environment.
特性
IUPAC Name |
methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-16-11(15)9-3-2-6-14(9)10-5-4-8(12)7-13-10/h4-5,7,9H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFIJFBQKQYWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide](/img/structure/B2990344.png)
![4-Methyl-N-[1-(oxan-4-YL)pyrazol-4-YL]piperazine-1-carboxamide](/img/structure/B2990345.png)
![(1R,5S)-8-((1-methyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2990347.png)




![Imidazo[1,2-a]pyrazine-8-thiol](/img/structure/B2990358.png)
![N-(1-cyanocyclohexyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylacetamide](/img/structure/B2990359.png)

![2-Cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2990362.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1-(3-methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2990365.png)
![2-Ethyl-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2990366.png)